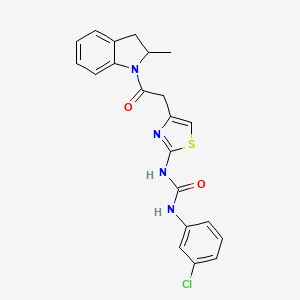

1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Description

1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a urea-based small molecule characterized by a 3-chlorophenyl group and a thiazole ring linked to a 2-methylindolin-1-yl-2-oxoethyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. Its synthesis likely follows routes similar to analogous urea-thiazole hybrids, such as coupling chloro-phenyl isocyanate with functionalized thiazole intermediates .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-13-9-14-5-2-3-8-18(14)26(13)19(27)11-17-12-29-21(24-17)25-20(28)23-16-7-4-6-15(22)10-16/h2-8,10,12-13H,9,11H2,1H3,(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJWFLDGMFNYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring under basic conditions.

Introduction of the Indolinyl Group: The indolinyl moiety can be introduced via a nucleophilic substitution reaction.

Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reactions.

Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings and Implications

- Synthetic Efficiency : Compounds with simpler substituents (e.g., 11f) achieve higher yields (>85%) than those with bulky groups (e.g., 2k: 73.3%) .

- Molecular Weight and Bioavailability : Larger molecules (e.g., 2k, MW 762.2) may face solubility challenges, whereas mid-sized analogs (e.g., 11f, MW 500.2) balance synthetic feasibility and drug-likeness.

- Functional Group Impact : The methylindolinyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to hydrazinyl or quinazolinyl derivatives .

Biological Activity

The compound 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a novel hybrid molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiazole moiety linked to a urea structure, which is known for its diverse biological activities. The presence of the chlorophenyl and methylindolin groups may contribute to its pharmacological properties.

1. Urease Inhibition

Recent studies have highlighted the compound's effectiveness as a urease inhibitor. Urease is an enzyme linked to various health issues, including kidney stones and peptic ulcers. The synthesized derivatives of this compound demonstrated significant inhibitory activity against jack bean urease (JBU). The IC50 values ranged from to , indicating potent anti-urease properties compared to standard thiourea (IC50 = ) .

2. Antioxidant Activity

The compound's antioxidant potential was assessed using the DPPH radical scavenging assay. Certain derivatives showed comparable activity to Vitamin C, suggesting that the compound may help mitigate oxidative stress in biological systems .

3. Anticancer Activity

Preliminary studies indicate that the thiazole and indoline components may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of cell proliferation . Further investigations are required to elucidate these pathways.

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | IC50 Range (µM) | Reference |

|---|---|---|---|

| Urease Inhibition | JBU Inhibition | 0.0019 - 0.0532 | |

| Antioxidant Activity | DPPH Scavenging | Not specified | |

| Anticancer Activity | Cell Proliferation | Not specified |

Case Study: Urease Inhibition

A study focused on synthesizing various thiourea hybrids, including the target compound, evaluated their inhibitory effects on JBU. The results indicated that specific substitutions on the phenyl ring significantly influenced urease inhibition efficacy. Compound 4i , a derivative closely related to our compound, exhibited non-competitive inhibition with a Ki value indicating strong binding affinity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring may interact with the active site of urease, thereby inhibiting its enzymatic function. Additionally, the presence of electron-withdrawing groups like chlorine enhances the compound's reactivity towards biological targets.

Q & A

Q. What are the key synthetic routes for preparing 1-(3-Chlorophenyl)-3-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)urea?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the 2-(2-methylindolin-1-yl)-2-oxoethyl group via alkylation or nucleophilic substitution.

- Step 3 : Coupling the thiazole intermediate with 3-chlorophenyl isocyanate to form the urea linkage. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C for cyclization), and use of bases like triethylamine to deprotonate intermediates .

Q. Which spectroscopic techniques are used to characterize this compound?

- 1H NMR : Peaks at δ 11.86 (urea NH) and δ 7.52–8.67 (aromatic protons) confirm structural motifs .

- ESI-MS : Molecular ion [M+H]+ matches theoretical mass (e.g., 458.49 observed vs. 458.08 calculated for a related urea-thiazole derivative) .

- IR Spectroscopy : Absorptions at ~1654 cm⁻¹ (C=O stretch) and ~3340 cm⁻¹ (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of the thiazole-urea intermediate?

Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thiazole alkylation .

- Catalyst Use : Pd-mediated coupling for aryl-urea bond formation improves efficiency .

- Purity Control : Employ column chromatography or recrystallization to isolate intermediates, as impurities from side reactions (e.g., over-alkylation) reduce yields .

Q. What contradictory findings exist in biological activity studies of similar urea-thiazole derivatives, and how can they be resolved?

- Contradiction : Some derivatives show potent antifungal activity (MIC = 2 µg/mL against Candida albicans), while others exhibit no activity despite structural similarity .

- Resolution : Conduct docking studies to compare binding affinities to fungal cytochrome P450 targets. Additionally, test solubility differences (e.g., logP variations) that may limit bioavailability in inactive compounds .

Q. How does substituent variation on the thiazole or urea moieties influence biological activity?

A comparative SAR study reveals:

Q. What experimental designs are recommended to evaluate the compound’s mechanism of action in cancer cells?

- In Vitro Assays : Measure apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation.

- Target Identification : Use kinase profiling panels to identify inhibited pathways (e.g., EGFR or PI3K/Akt) .

- Resistance Studies : Expose cancer cell lines to incremental doses over 6 months to assess acquired resistance mechanisms .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in synthesizing the 2-methylindolin-1-yl moiety?

- Challenge : Oxidative byproducts form during indoline synthesis under aerobic conditions.

- Solution : Perform reactions under inert gas (N₂/Ar) and use reducing agents (NaBH₄) to stabilize intermediates .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions.

- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., tubulin or kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.